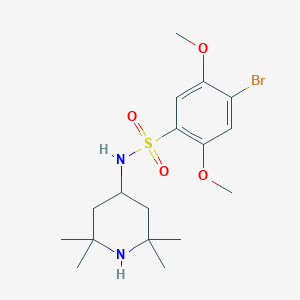![molecular formula C12H17NO3S B225000 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)
1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine, also known as MMPS, is a chemical compound that belongs to the class of sulfonyl-containing pyrrolidine derivatives. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
科学的研究の応用
1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine has been extensively studied for its potential therapeutic applications. One of the major research areas is the development of this compound as a potent and selective inhibitor of the proteasome, a cellular complex responsible for the degradation of proteins. This compound has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, prostate, and lung cancer.
作用機序
The mechanism of action of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine as a proteasome inhibitor involves the binding of the compound to the active site of the proteasome, leading to the inhibition of its activity. This inhibition results in the accumulation of misfolded and ubiquitinated proteins, leading to the induction of cell death pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant biochemical and physiological effects in various cell lines and animal models. These effects include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. This compound has also been shown to exhibit anti-inflammatory activity, making it a potential therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine in lab experiments is its high potency and selectivity as a proteasome inhibitor. This makes it an ideal compound for studying the role of the proteasome in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental setups.
将来の方向性
There are several future directions for the research and development of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine. One of the major areas of focus is the optimization of the compound's pharmacokinetic properties, including its solubility and bioavailability. Another area of interest is the development of this compound-based prodrugs, which can improve the compound's delivery and targeting to specific tissues. Additionally, the potential applications of this compound in the treatment of various diseases, including cancer and inflammatory diseases, warrant further investigation.
Conclusion
In conclusion, this compound is a promising compound with significant potential for therapeutic applications. Its high potency and selectivity as a proteasome inhibitor make it an ideal compound for studying the role of the proteasome in various cellular processes. Further research and development of this compound are required to optimize its pharmacokinetic properties and explore its potential applications in the treatment of various diseases.
合成法
The synthesis of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine involves the reaction of 2-methoxy-5-methylphenylsulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a white solid with a high yield.
特性
分子式 |
C12H17NO3S |
|---|---|
分子量 |
255.34 g/mol |
IUPAC名 |
1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H17NO3S/c1-10-5-6-11(16-2)12(9-10)17(14,15)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3 |
InChIキー |
QBVQBEIBIRPHIX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2 |
正規SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




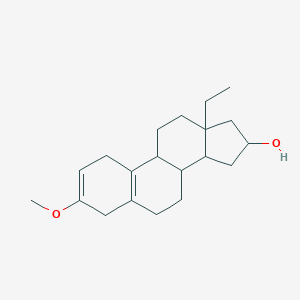



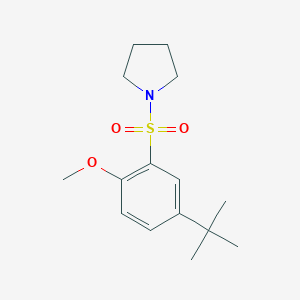
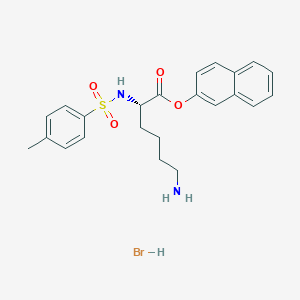
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)

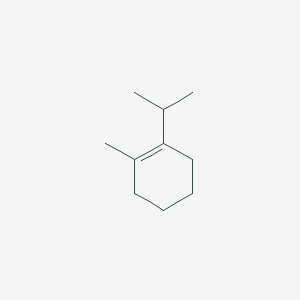
![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)
